molecular formula C26H25N3O3S B6514682 N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide CAS No. 892268-35-8

N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide

Cat. No.: B6514682
CAS No.: 892268-35-8
M. Wt: 459.6 g/mol
InChI Key: CHKASTLPFILJJT-UHFFFAOYSA-N
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Description

N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6)-dien-9-yl]acetamide is a tricyclic heterocyclic compound featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6)-dien core. The molecule is substituted with a benzyl group at the acetamide nitrogen and a 3,4-dimethylphenyl group at position 11 of the tricyclic system.

Properties

IUPAC Name

N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-16-11-12-19(13-17(16)2)29-24(31)23-20-9-6-10-21(20)33-25(23)28(26(29)32)15-22(30)27-14-18-7-4-3-5-8-18/h3-5,7-8,11-13H,6,9-10,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKASTLPFILJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CC=C4)SC5=C3CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison :

N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ():

  • Substituents : Ethyl group (N-ethyl), prop-2-enyl (position 11), and sulfanyl group at position 10.
  • Molecular Weight : 349.5 g/mol.
  • Solubility : 37.5 µg/mL (pH 7.4).

N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ():

  • Substituents : 3,4-dimethylphenyl (N-attached), prop-2-enyl (position 11), and sulfanyl group.
  • Molecular Weight : 425.6 g/mol.
  • Lipophilicity : Higher logP (XLogP3: 4.8) due to the bulky 3,4-dimethylphenyl group.

N-benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide (): Substituents: Benzhydryl (diphenylmethyl) group, sulfanyl at position 12. Molecular Weight: Not explicitly stated but estimated >450 g/mol.

Target Compound vs. Analogs :

Property Target Compound N-ethyl Analog () 3,4-Dimethylphenyl Analog () Benzhydryl Analog ()
N-Substituent Benzyl Ethyl 3,4-Dimethylphenyl Benzhydryl
Position 11 Substituent 3,4-Dimethylphenyl Prop-2-enyl Prop-2-enyl None
Molecular Weight ~400–420 g/mol (estimated) 349.5 g/mol 425.6 g/mol >450 g/mol (estimated)
Solubility Likely low (benzyl group) 37.5 µg/mL Very low (high logP) Extremely low
Functional Group Acetamide Sulfanyl-acetamide Sulfanyl-acetamide Sulfanyl-acetamide

Substituent Effects on Physicochemical Properties

  • Solubility : The N-ethyl analog () exhibits moderate aqueous solubility (37.5 µg/mL), while bulkier substituents like 3,4-dimethylphenyl () or benzhydryl () reduce solubility due to increased hydrophobicity. The target compound’s benzyl group likely places it between the ethyl and benzhydryl analogs in solubility.

NMR Spectral Analysis and Substituent Influence

highlights that substituent changes in tricyclic systems alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44) .

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